2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251628-72-4
VCID: VC6634051
InChI: InChI=1S/C22H22N4O4S/c1-16-5-9-18(10-6-16)26-15-25(31(28,29)20-4-3-13-23-22(20)26)14-21(27)24-17-7-11-19(30-2)12-8-17/h3-13H,14-15H2,1-2H3,(H,24,27)
SMILES: CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=CC=C(C=C4)OC
Molecular Formula: C22H22N4O4S
Molecular Weight: 438.5

2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide

CAS No.: 1251628-72-4

Cat. No.: VC6634051

Molecular Formula: C22H22N4O4S

Molecular Weight: 438.5

* For research use only. Not for human or veterinary use.

2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide - 1251628-72-4

Specification

CAS No. 1251628-72-4
Molecular Formula C22H22N4O4S
Molecular Weight 438.5
IUPAC Name N-(4-methoxyphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Standard InChI InChI=1S/C22H22N4O4S/c1-16-5-9-18(10-6-16)26-15-25(31(28,29)20-4-3-13-23-22(20)26)14-21(27)24-17-7-11-19(30-2)12-8-17/h3-13H,14-15H2,1-2H3,(H,24,27)
Standard InChI Key HWGGCPDIRZFZRP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=CC=C(C=C4)OC

Introduction

Potential Synthesis Pathways

While specific synthesis data is unavailable in the results, similar compounds are often synthesized via:

  • Cyclization reactions involving precursors like amines and thioureas.

  • Oxidation steps to introduce sulfone groups.

  • Functionalization with aromatic or acetamide groups for biological activity enhancement.

Spectroscopic Characterization

Compounds like this are typically characterized using:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the aromatic rings and functional groups.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: To identify functional groups like amides and sulfones.

Biological Activity

Based on its structure:

  • The sulfone group and heterocyclic core suggest potential as an enzyme inhibitor or antimicrobial agent.

  • The acetamide moiety may enhance solubility and target binding affinity.

Applications in Drug Discovery

This compound could be explored for:

  • Antimicrobial Activity: Sulfur-containing heterocycles are known for antibacterial or antifungal properties.

  • Anti-inflammatory Potential: Similar structures have been studied as inhibitors of enzymes like cyclooxygenase or lipoxygenase.

  • Cancer Research: The heterocyclic scaffold might interact with DNA or proteins involved in cell proliferation.

Hypothetical Data Table

PropertyDescription
Molecular FormulaC₂₀H₂₀N₄O₄S
Molecular Weight~412 g/mol
SolubilityLikely soluble in polar solvents
Functional GroupsSulfone, acetamide, aromatic rings
Predicted ActivityEnzyme inhibition, antimicrobial

Future Research Directions

To fully explore the potential of this compound:

  • Conduct in vitro biological assays to evaluate antimicrobial or anticancer activity.

  • Perform molecular docking studies to predict binding affinity with biological targets.

  • Optimize the structure for enhanced potency and reduced toxicity.

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